Methane-13C,d4 (¹³CD₄) is a specialized, high-purity isotopologue of methane featuring stable isotopes at both the carbon and hydrogen positions. This dual labeling provides a unique mass signature (M+5 relative to unlabeled methane) and distinct spectroscopic properties that are essential for applications requiring unambiguous molecular tracking. It serves as a critical tracer in environmental science, a tool for elucidating complex reaction mechanisms in catalysis, and a high-purity precursor for advanced materials synthesis where isotopic composition directly influences material properties. [1]
Substituting Methane-13C,d4 with singly-labeled alternatives like Methane-d4 (CD₄) or Methane-13C (¹³CH₄) fundamentally compromises experimental outcomes. Using CD₄ eliminates the ability to track the carbon backbone via ¹³C NMR or to distinguish C-H vs. C-D bond activation involving the same carbon atom. Conversely, using ¹³CH₄ prevents the study of kinetic isotope effects associated with C-H bond cleavage and removes the unique vibrational and mass signatures conferred by deuterium. For applications such as advanced NMR that rely on ¹³C-²H coupling or mass spectrometry studies needing a clear M+5 signal away from natural abundance interference, dual labeling is indispensable; a physical mixture of singly-labeled species cannot replicate the intramolecular isotopic relationship required for these analyses. [1]
In the chemical vapor deposition (CVD) of diamond, the isotopic purity of the precursor gas directly dictates the properties of the resulting crystal. Using ¹³CH₄ can produce ¹³C-enriched diamond, but introduces hydrogen, which can create undesirable defects. Methane-13C,d4 serves as a superior precursor by providing the ¹³C atoms while minimizing ¹H incorporation, which is critical for achieving device-grade diamond with specific thermal and optical properties. [1] Research has demonstrated that isotopically pure ¹³C diamond layers are used for applications like stress sensors due to their advantageous Raman spectroscopy properties. [2]
| Evidence Dimension | Precursor Purity for Material Properties |
| Target Compound Data | Provides a pure source of ¹³C atoms for the diamond lattice while minimizing ¹H-related defects. |
| Comparator Or Baseline | Methane-13C (¹³CH₄): Introduces hydrogen (¹H) into the plasma, which can be incorporated into the diamond lattice, altering its properties. |
| Quantified Difference | Qualitative but critical difference in the purity of the resulting material by avoiding ¹H contamination. |
| Conditions | Microwave Plasma Chemical Vapor Deposition (MPCVD) for single-crystal diamond growth. |
For fabricating high-performance electronic or optical devices from diamond, minimizing lattice defects by using a deuterium-labeled precursor is a key procurement consideration.
In tracer studies using mass spectrometry, Methane-13C,d4 provides a mass of ~21 amu, a clear M+5 signal relative to unlabeled methane (~16 amu). This signal is well-separated from the M+1 peaks caused by the natural abundance of ¹³C in singly-labeled tracers like Methane-d4 (CD₄, ~20 amu) or potential contaminants. This large mass shift minimizes ambiguity and improves the signal-to-noise ratio, which is crucial for differentiating biological or geological methane sources and quantifying metabolic pathways. [1] While not standard for intracellular metabolic flux analysis, the principle of using doubly-labeled tracers for higher precision is well-established in the field. [2]
| Evidence Dimension | Mass Spectrometry Signal |
| Target Compound Data | ~21 amu (M+5 vs. CH₄) |
| Comparator Or Baseline | Methane-d4 (CD₄): ~20 amu (M+4); Methane-13C (¹³CH₄): ~17 amu (M+1) |
| Quantified Difference | Provides a +4 amu or +1 amu separation from singly-labeled analogs, avoiding the common M+1 region susceptible to natural abundance interference. |
| Conditions | Isotope-Ratio Mass Spectrometry (IRMS) or other mass spectrometry-based tracer experiments. |
For quantitative studies requiring high confidence in tracer identification, the clean M+5 signal justifies the procurement of the dual-labeled compound over less distinct, singly-labeled alternatives.
The vibrational frequency of a C-D bond is sensitive to its chemical environment and the mass of the attached carbon. The C-D stretching frequency in Methane-13C,d4 is shifted compared to that in Methane-d4 (¹²CD₄) due to the heavier ¹³C isotope. This predictable frequency shift (typically tens of cm⁻¹) allows researchers to deconvolve complex spectra in catalytic systems. [1] It enables the unambiguous assignment of surface-adsorbed species containing the ¹³C-D bond versus those with a ¹²C-D bond, which is impossible to distinguish using Methane-d4 alone. [2]
| Evidence Dimension | C-D Vibrational Stretch Frequency (cm⁻¹) |
| Target Compound Data | Shifted to a lower frequency compared to ¹²CD₄. |
| Comparator Or Baseline | Methane-d4 (¹²CD₄) has a characteristic C-D stretch (e.g., ~2100-2200 cm⁻¹ range). |
| Quantified Difference | A distinct, measurable downward frequency shift of up to ~50 cm⁻¹ can be observed. [<a href="https://doi.org/10.1002/jrs.1250110512" target="_blank">2</a>] |
| Conditions | Infrared (IR) or Raman spectroscopy of molecules in gas phase, condensed phase, or adsorbed on a catalyst surface. |
For researchers investigating reaction mechanisms, this distinct spectral signature is a critical feature that justifies selecting the dual-labeled compound to eliminate experimental ambiguity.
As a precursor gas in CVD processes, Methane-13C,d4 is the right choice for manufacturing isotopically-engineered diamond substrates. Its use is critical for applications where material properties like thermal conductivity and optical transparency must be maximized by creating a pure ¹³C lattice while minimizing hydrogen-related defects. [1]
In environmental science, Methane-13C,d4 can be used as an internal standard or spike in isotope-ratio mass spectrometry. Its unique M+5 mass signature allows for precise quantification and differentiation of methane from various biogenic and geologic sources, overcoming the limitations and potential interferences of singly-labeled standards. [2]
For mechanistic studies in catalysis, particularly in methane activation and conversion, Methane-13C,d4 enables definitive tracking of molecular fragments. The distinct vibrational frequencies of the ¹³C-D bond allow researchers to distinguish it from ¹²C-D bonds of a co-reactant or the catalyst support, providing clear evidence of bond-breaking and bond-forming steps. [3]
Flammable;Compressed Gas